Buparlisib

Description

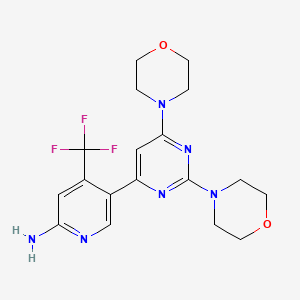

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHUFRVAEUJCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241486 | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944396-07-0 | |

| Record name | Buparlisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buparlisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparlisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPARLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buparlisib's Mechanism of Action in the PI3K Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buparlisib (BKM120) is a potent, orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been extensively investigated in oncology.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the PI3K pathway and the downstream consequences. This document details the biochemical properties of this compound, its effects on cellular signaling, and summarizes key experimental data and protocols for its study.

Introduction to the PI3K Pathway and this compound

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in human cancers, leading to uncontrolled cell proliferation and resistance to therapies.[1][2]

This compound is a member of the 2,6-dimorpholinopyrimidine derivative family of compounds.[3] It functions as a pan-class I PI3K inhibitor, targeting all four class I isoforms (p110α, p110β, p110δ, and p110γ).[3][4] Its ability to broadly inhibit class I PI3Ks makes it a subject of interest for cancers with various PI3K pathway alterations.[2]

Core Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect through direct, competitive binding to the ATP-binding pocket of the PI3K enzyme.[1][3] This competition with endogenous ATP prevents the kinase from phosphorylating its primary substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibition of PIP3 production is the central event in this compound's mechanism of action, as PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably AKT.[1]

dot

Caption: this compound's mechanism of action in the PI3K pathway.

Downstream Signaling Consequences

By blocking the production of PIP3, this compound effectively curtails the activation of the downstream PI3K/AKT/mTOR signaling cascade. This leads to a reduction in the phosphorylation of key effector proteins:

-

AKT (Protein Kinase B): this compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT at both serine 473 and threonine 308.[5]

-

mTOR (mammalian Target of Rapamycin): While this compound does not directly inhibit mTOR to a significant extent at therapeutic concentrations, it suppresses the activity of mTORC1, a downstream effector of AKT.[3][6]

-

Downstream of mTORC1: The inhibition of mTORC1 activity results in the reduced phosphorylation of its substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6]

The collective inhibition of these signaling molecules disrupts essential cellular processes, ultimately leading to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 52[4][7] |

| p110β | 166[4][7] |

| p110γ | 262[4][7] |

| p110δ | 116[4][7] |

Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A204 | Rhabdomyosarcoma | ~0.56[8] |

| TC-32 | Ewing Sarcoma | ~1.1[5] |

| KHOS | Osteosarcoma | ~1.9[8] |

| RD | Rhabdomyosarcoma | ~1.2[5] |

| P3 | Glioblastoma | ~0.5[9] |

| U87 | Glioblastoma | ~0.7[9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

PI3K Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on PI3K enzyme activity.

dot

Caption: Workflow for a typical in vitro PI3K kinase assay.

Protocol:

-

This compound, dissolved in DMSO, is dispensed into a 384-well plate.[7]

-

A reaction mixture containing the PI3K enzyme and the lipid substrate, phosphatidylinositol (PI), in an appropriate assay buffer is added to each well.[7]

-

The kinase reaction is initiated by the addition of ATP.[7]

-

The reaction is allowed to proceed until approximately 50% of the ATP is consumed.[7]

-

The reaction is terminated by adding a KinaseGlo solution, which lyses the cells and contains luciferase and luciferin.[7]

-

The remaining ATP is quantified by measuring the resulting luminescence, which is inversely proportional to the PI3K enzyme activity.[7]

Western Blot Analysis for Downstream Signaling

This method is used to assess the phosphorylation status of key proteins in the PI3K pathway following this compound treatment.

dot

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Cancer cell lines are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[5] Cells are then washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.[11]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6K, etc.).[5] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[12]

Cell Viability Assay

Cell viability assays, such as the MTT or resazurin assay, are used to determine the cytotoxic and cytostatic effects of this compound.

dot

Caption: Workflow for a typical cell viability assay.

Protocol (Resazurin Assay):

-

Cells are seeded at a specific density in a 96-well plate and allowed to adhere overnight.[13]

-

The following day, the cells are treated with a range of this compound concentrations.[13]

-

After a 72-hour incubation period, a resazurin solution is added to each well.[13]

-

The plates are incubated for an additional period (e.g., 4 hours) to allow viable cells to reduce resazurin to the fluorescent resorufin.[13]

-

The fluorescence is measured using a plate reader, and the cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can then be determined.[13]

Conclusion

This compound is a well-characterized pan-class I PI3K inhibitor that functions through ATP-competitive inhibition of the PI3K enzyme. This leads to the suppression of the PI3K/AKT/mTOR signaling pathway, resulting in decreased cell proliferation and survival in cancer cells with a dysregulated PI3K pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other PI3K inhibitors. Understanding the intricate details of its mechanism of action is crucial for its rational application in preclinical research and clinical settings.

References

- 1. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nsjbio.com [nsjbio.com]

- 11. assaygenie.com [assaygenie.com]

- 12. bio-rad.com [bio-rad.com]

- 13. 4.4. Cell Viability Assay [bio-protocol.org]

Buparlisib (BKM120): A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buparlisib, also known as BKM120, is a potent and orally bioavailable small molecule inhibitor targeting the class I phosphoinositide 3-kinases (PI3Ks). Developed by Novartis, it represents a significant effort in the therapeutic targeting of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in human cancers.[1][2] As a pan-class I inhibitor, BKM120 was designed to block the activity of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3][4][5][6]

This technical guide provides an in-depth overview of the discovery, medicinal chemistry optimization, chemical synthesis, and biological characterization of BKM120. It is intended to serve as a comprehensive resource, detailing the quantitative data, experimental protocols, and underlying scientific principles for professionals engaged in cancer research and drug development.

Discovery and Medicinal Chemistry Optimization

The development of BKM120 stemmed from a program aimed at identifying PI3K inhibitors with a distinct selectivity profile from previous compounds, such as the dual PI3K/mTOR inhibitor NVP-BEZ235.[4][7] The initial lead scaffold was a 2-morpholino-6-aminopyridyl-pyrimidine.[7] Through a structure-based design approach coupled with intensive pharmacological evaluation, medicinal chemists sought to optimize this series for potency, selectivity, and druglike properties, particularly oral bioavailability and favorable pharmacokinetics.[4][7][8]

Key optimization strategies included:

-

Modulation of the C6 Heterocycle: Early analogs exhibited high rodent clearance. Modifications to the electronics of the 6-position heterocycle led to a marked improvement in pharmacokinetic parameters.[8][9]

-

Modification of the C4 Substituent: To enhance solubility and overall druglike properties, the C4 position of the pyrimidine core was explored. This led to the identification of 2,4-bismorpholino pyrimidines as a promising series. These compounds demonstrated significantly improved aqueous solubility while maintaining potent PI3K inhibition and cellular activity.[8][9]

This systematic optimization process culminated in the discovery of compound 15 , designated NVP-BKM120 or this compound.[8][9] BKM120 exhibited a balanced profile of high potency, selectivity against other kinases, good pharmacokinetic properties across multiple species, and efficacy in preclinical tumor models, supporting its advancement into clinical trials.[7][9]

Chemical Synthesis

A key synthetic route for this compound has been disclosed, involving a Suzuki coupling reaction as the final step to assemble the core structure. The process provides an efficient means to produce the final compound.[10]

The general synthetic workflow is as follows:

-

Formation of Intermediate A: Reaction of 2,4,6-trichloropyrimidine with morpholine to yield 2,4-dimorpholino-6-chloropyrimidine.

-

Formation of Intermediate B: Boronic ester formation from 5-bromo-4-(trifluoromethyl)pyridin-2-amine using bis(pinacolato)diboron.

-

Final Suzuki Coupling: Palladium-catalyzed cross-coupling of the chlorinated pyrimidine intermediate (A) with the pyridinylboronic ester intermediate (B) to yield the final product, this compound.

Mechanism of Action

BKM120 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms.[1][11] Its binding to the ATP pocket prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][4][7] This blockade of the PI3K/AKT signaling cascade ultimately inhibits essential cellular processes for tumor growth, including protein synthesis, cell cycle progression, and survival, while promoting apoptosis.[1][3]

Co-crystallography data with PI3Kγ (PDB: 3SD5) and homology modeling reveal that BKM120 binds to the kinase hinge region via one of its morpholine groups, while the aminopyridine moiety forms key hydrogen bonds with catalytic site residues.[7][9]

At high concentrations (≥ 2 µmol/L), BKM120 exhibits off-target activity by directly binding to and inhibiting the polymerization of tubulin, leading to a G2/M cell cycle arrest.[12][13][14] This effect is independent of its PI3K inhibitory action.

Quantitative Data Summary

Table 1: Biochemical Inhibitory Activity of this compound (BKM120)

| Target Kinase | IC50 (nM) | Assay Type |

| p110α | 52 | Cell-free |

| p110β | 166 | Cell-free |

| p110δ | 116 | Cell-free |

| p110γ | 262 | Cell-free |

| Vps34 | ~2000 | Biochemical |

| mTOR | ~5000 | Biochemical |

| DNA-PK | >5000 | Biochemical |

| Data compiled from multiple sources.[3][5][6][9][15] |

Table 2: In Vitro Antiproliferative Activity of this compound (BKM120)

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |

| A2780 | Ovarian | PTEN deletion | 100 - 700 |

| U87MG | Glioblastoma | PTEN mutation | 100 - 700 |

| MCF7 | Breast | PIK3CA mutation | 100 - 700 |

| DU145 | Prostate | N/A | 100 - 700 |

| GI50 values represent the concentration for 50% growth inhibition. Data is presented as a range based on multiple reports.[3][9] |

Table 3: Pharmacokinetic Properties of this compound (BKM120) in Preclinical Species

| Species | Clearance (mL/min/kg) | Oral Bioavailability (%F) | Half-life (t½) |

| Mouse | 11 | 80% | ~40 hours (in humans) |

| Rat | 3 | 50% | ~40 hours (in humans) |

| Dog | 13 | 44% | ~40 hours (in humans) |

| Monkey | 7 | 100% | ~40 hours (in humans) |

| Data compiled from multiple sources.[2][9][16] |

Experimental Protocols

PI3K Biochemical Assay (ATP Depletion)

This protocol measures the direct inhibitory effect of BKM120 on PI3K enzymatic activity.

-

Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. Inhibition of PI3K results in less ATP consumption.

-

Methodology:

-

Dissolve BKM120 in DMSO to create a stock solution. Perform serial dilutions to achieve the desired concentration range.

-

Add 1.25 µL of diluted BKM120 or DMSO (vehicle control) to the wells of a black 384-well plate.[3]

-

Prepare an assay buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS).[3]

-

Add 25 µL of a solution containing the PI3K enzyme (e.g., 10 nM) and the lipid substrate 1-α-phosphatidylinositol (PI) (e.g., 5 µg/mL) in assay buffer to each well.[3]

-

Initiate the kinase reaction by adding 25 µL of ATP (e.g., 2 µM) in assay buffer.[3]

-

Incubate the reaction until approximately 50% of the ATP is consumed in the control wells.

-

Stop the reaction by adding 25 µL of a detection solution (e.g., Kinase-Glo®).[3]

-

Incubate for 5 minutes to allow the luminescent signal to stabilize.[3]

-

Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the log concentration of BKM120.

-

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of BKM120 on the growth and viability of cancer cell lines.

-

Principle: The CellTiter-Glo® reagent measures ATP levels, which correlate with the number of metabolically active (viable) cells.

-

Methodology:

-

Culture cancer cells (e.g., A2780) in appropriate media (e.g., DMEM with 10% FBS).[3]

-

Seed cells into a 96-well, black-walled, clear-bottom plate at a density of approximately 1,000 cells per well in 100 µL of media.[3]

-

Allow cells to adhere for 3-5 hours.[3]

-

Prepare serial dilutions of BKM120 in culture medium.

-

Add 100 µL of the diluted BKM120 solution or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C in a humidified incubator for 3 days.[3]

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence and calculate GI50 values.

-

Western Blot for PI3K Pathway Modulation

This protocol is used to confirm that BKM120 inhibits its intended target within the cell by measuring the phosphorylation status of downstream proteins like AKT.

-

Principle: Antibodies specific to total and phosphorylated forms of proteins are used to detect changes in signaling activity. A decrease in the ratio of phosphorylated AKT (p-Akt) to total AKT indicates pathway inhibition.

-

Methodology:

-

Plate cells (e.g., U87MG) and allow them to grow to 70-80% confluency.

-

Treat cells with various concentrations of BKM120 or DMSO for a specified time (e.g., 30 minutes to 2 hours).[17]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration in the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the change in p-Akt levels relative to total Akt and the loading control.

-

Conclusion

This compound (BKM120) is a well-characterized, selective, and orally active pan-class I PI3K inhibitor that emerged from a rigorous, structure-guided medicinal chemistry campaign. Its discovery and development have provided a valuable chemical tool for interrogating the complex biology of the PI3K signaling pathway. While its clinical development has faced challenges due to toxicity profiles in certain indications, leading to its discontinuation for breast cancer, it remains under investigation for other cancers such as head and neck squamous cell carcinoma.[18][19] The comprehensive preclinical data, established synthetic routes, and detailed experimental protocols associated with BKM120 continue to make it a benchmark compound for researchers in the field of targeted cancer therapy.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. ascopubs.org [ascopubs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - OAK Open Access Archive [oak.novartis.com]

- 9. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9481665B2 - Process for preparing PI3K inhibitor buparsilib - Google Patents [patents.google.com]

- 11. This compound | C18H21F3N6O2 | CID 16654980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BKM120 - LKT Labs [lktlabs.com]

- 15. selleck.co.jp [selleck.co.jp]

- 16. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. ascopubs.org [ascopubs.org]

Buparlisib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific rationale and experimental procedures for validating the therapeutic target of Buparlisib (BKM120) in cancer cell lines. This compound is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been investigated in a variety of solid tumors and hematological malignancies.[1] This document details the mechanism of action of this compound, presents its activity across a range of cancer cell lines, and offers detailed protocols for key validation experiments.

Introduction to this compound and its Target

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in human cancers, leading to uncontrolled cell growth and resistance to therapy.[2]

This compound is a 2,6-dimorpholinopyrimidine derivative that competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby inhibiting their kinase activity.[1][3] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[4] By blocking this pathway, this compound aims to halt the proliferation of cancer cells and induce apoptosis.

Mechanism of Action and Signaling Pathway

The canonical PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane allows for the phosphorylation and full activation of AKT by PDK1 and mTOR Complex 2 (mTORC2). Activated AKT then proceeds to phosphorylate a multitude of downstream substrates that regulate cell survival, growth, proliferation, and metabolism.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activates"]; this compound -> PI3K [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates\n(Thr308)"]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)"]; AKT -> mTORC1 [label="Activates"]; AKT -> CellSurvival [label="Promotes"]; mTORC1 -> CellGrowth [label="Promotes"]; } PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Quantitative Analysis of this compound Activity in Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 0.1 - 0.7 | [1] |

| U87MG | Glioblastoma | 0.1 - 0.7 | [1] |

| MCF7 | Breast Cancer | 0.1 - 0.7 | [1] |

| DU145 | Prostate Cancer | 0.1 - 0.7 | [1] |

| Glioma cell lines | Glioma | 1 - 2 | [1] |

| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | [1] |

| PCNSL patient-derived | CNS Lymphoma | <0.5 | [5] |

| P3 | Glioma | Not specified | [6] |

| U87 | Glioma | Not specified | [6] |

Experimental Protocols for Target Validation

To validate the mechanism of action and efficacy of this compound in cancer cell lines, a series of key experiments are typically performed. These include Western blotting to assess the inhibition of the PI3K/AKT pathway, cell viability assays to measure the anti-proliferative effects, and apoptosis assays to quantify the induction of programmed cell death.

Western Blotting for PI3K/AKT Pathway Inhibition

Western blotting is a fundamental technique to detect and quantify the levels of specific proteins in a cell lysate. To validate this compound's target engagement, researchers typically examine the phosphorylation status of key downstream effectors of PI3K, such as AKT. A reduction in the phosphorylation of AKT at serine 473 (p-AKT Ser473) and threonine 308 (p-AKT Thr308) upon this compound treatment is a direct indicator of PI3K inhibition.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="1. Seed and treat cancer\ncell lines with this compound"]; lysis [label="2. Lyse cells to extract proteins"]; quantification [label="3. Quantify protein concentration\n(e.g., BCA assay)"]; sds_page [label="4. Separate proteins by\nSDS-PAGE"]; transfer [label="5. Transfer proteins to a\nmembrane (e.g., PVDF)"]; blocking [label="6. Block non-specific binding sites"]; primary_ab [label="7. Incubate with primary antibodies\n(e.g., anti-p-AKT, anti-AKT)"]; secondary_ab [label="8. Incubate with HRP-conjugated\nsecondary antibody"]; detection [label="9. Detect signal using\nchemiluminescence"]; analysis [label="10. Analyze band intensity"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> lysis; lysis -> quantification; quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } Western Blotting Experimental Workflow.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (Ser473), p-AKT (Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_seeding [label="1. Seed cells in a 96-well plate"]; treatment [label="2. Treat cells with a serial dilution\nof this compound"]; incubation [label="3. Incubate for a defined period\n(e.g., 72 hours)"]; mtt_addition [label="4. Add MTT reagent to each well"]; formazan_incubation [label="5. Incubate to allow formazan\ncrystal formation"]; solubilization [label="6. Add solubilization solution\n(e.g., DMSO)"]; read_absorbance [label="7. Measure absorbance at 570 nm"]; data_analysis [label="8. Calculate cell viability and IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> cell_seeding; cell_seeding -> treatment; treatment -> incubation; incubation -> mtt_addition; mtt_addition -> formazan_incubation; formazan_incubation -> solubilization; solubilization -> read_absorbance; read_absorbance -> data_analysis; data_analysis -> end; } MTT Cell Viability Assay Workflow.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with vehicle control and wells with medium only (as a blank).

-

Incubation: Incubate the plate for a period that allows for the assessment of anti-proliferative effects, typically 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay using Annexin V Staining

Apoptosis, or programmed cell death, is a desired outcome of many cancer therapies. An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeant and therefore only stains the DNA of cells with a compromised membrane, such as late apoptotic or necrotic cells.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_treatment [label="1. Treat cells with this compound"]; cell_harvest [label="2. Harvest both adherent and\nfloating cells"]; cell_wash [label="3. Wash cells with cold PBS"]; staining [label="4. Resuspend cells in Annexin V\nbinding buffer and add Annexin V-FITC\nand Propidium Iodide (PI)"]; incubation [label="5. Incubate in the dark"]; flow_cytometry [label="6. Analyze cells by flow cytometry"]; data_analysis [label="7. Quantify live, early apoptotic,\nlate apoptotic, and necrotic cells"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> cell_treatment; cell_treatment -> cell_harvest; cell_harvest -> cell_wash; cell_wash -> staining; staining -> incubation; incubation -> flow_cytometry; flow_cytometry -> data_analysis; data_analysis -> end; } Annexin V Apoptosis Assay Workflow.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both the floating and adherent cells. Adherent cells can be detached using trypsin.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[9]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Conclusion

The experimental framework outlined in this guide provides a robust methodology for the target validation of this compound in cancer cell lines. By demonstrating the inhibition of the PI3K/AKT signaling pathway, quantifying the anti-proliferative effects, and confirming the induction of apoptosis, researchers can effectively characterize the cellular response to this compound. This comprehensive approach is essential for the preclinical evaluation of PI3K inhibitors and for informing their clinical development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. 4.7. Apoptosis Assay [bio-protocol.org]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

Preclinical Evaluation of Buparlisib (BKM120) in Solid Tumors: A Technical Guide

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, survival, metabolism, and motility. Constitutive activation of this pathway, frequently driven by genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many solid tumors and is associated with tumorigenesis and resistance to therapy.

Buparlisib, also known as BKM120, is a potent, orally bioavailable, pan-class I PI3K inhibitor. It competitively binds to the ATP-binding site of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and inhibiting downstream signaling.[1][2][3] Preclinical studies have demonstrated its antiproliferative and pro-apoptotic activity across a range of cancer models.[4] This technical guide provides an in-depth overview of the preclinical evaluation of this compound, summarizing key efficacy data, detailing common experimental protocols, and visualizing the underlying biological and experimental frameworks for researchers and drug development professionals.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the kinase activity of class I PI3K isoforms. This action prevents the phosphorylation and subsequent activation of AKT, a central node in the pathway. The deactivation of AKT leads to the modulation of numerous downstream effectors, ultimately resulting in the induction of apoptosis and cell cycle arrest, primarily at the G1/S phase transition.[5][6] Unlike dual PI3K/mTOR inhibitors, this compound does not significantly inhibit mTOR directly but affects its downstream signaling through the suppression of AKT.[1]

In Vitro Preclinical Evaluation

The initial assessment of this compound's anticancer potential involves a suite of in vitro assays using solid tumor cell lines. These experiments are designed to determine the drug's potency, confirm its mechanism of action, and identify sensitive tumor types.

Anti-proliferative Activity

Cell viability assays are fundamental to determining the concentration of this compound required to inhibit cancer cell growth by 50% (IC50). This compound has demonstrated broad anti-proliferative activity across numerous solid tumor cell lines, with IC50 values typically in the nanomolar to low micromolar range. Sensitivity is often correlated with the presence of activating PIK3CA mutations or PTEN loss.

| Cell Line(s) | Tumor Type | IC50 / EC50 (µM) | Comments |

| Pediatric Sarcoma Panel | Ewing Sarcoma, Osteosarcoma, Rhabdomyosarcoma | Median: 1.1 | Sensitivity was independent of specific oncogenic mutation status in this panel.[6] |

| PCNSL Patient-Derived | CNS Lymphoma | 0.1 - 0.5 | Cell growth was significantly reduced at concentrations of 0.5 µM and above.[7] |

| Multiple Myeloma Panel | Multiple Myeloma | 1 - 10 | The MM.1S cell line was more sensitive with an IC50 < 1 µM.[1][8] |

| U937, HL60, MOLM13 | Acute Myeloid Leukemia | 0.7 - 1.8 (at 72h) | Exhibited dose- and time-dependent anti-proliferative effects.[9] |

| PI3K Deregulated Panel | Ovarian, Glioblastoma, Breast, Prostate | 0.1 - 0.7 | Panel included A2780, U87MG, MCF7, and DU145 cell lines.[2] |

Table 1: Summary of In Vitro Efficacy of this compound in Various Cancer Cell Lines.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Cell Seeding: Plate cells in 96-well flat-bottom plates at a predetermined optimal density (e.g., 1x10⁴ to 5x10³ cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[10]

-

Drug Treatment: Prepare serial dilutions of this compound (e.g., from 10 nM to 10 µM) in culture medium.[6] Remove the overnight medium from the plates and add 100 µL of the drug dilutions to triplicate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[6][11]

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6][12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 15% SDS in 15 mM HCl) to each well to dissolve the formazan crystals.[6][13]

-

Data Acquisition: Gently shake the plates for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-595 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Calculate IC50 values by fitting the data to a four-parameter, variable slope sigmoid dose-response curve using appropriate software.[6]

Target Engagement and Pathway Modulation

To confirm that this compound inhibits its intended target, Western blotting is used to measure the phosphorylation status of key downstream proteins, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein. A significant reduction in the phosphorylated forms of these proteins following drug treatment indicates effective pathway inhibition.

In Vivo Preclinical Evaluation

Following promising in vitro results, this compound's efficacy is evaluated in vivo using animal models, most commonly immunodeficient mice bearing human solid tumor xenografts. These studies provide crucial data on anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD).

Anti-Tumor Efficacy in Xenograft Models

This compound has demonstrated significant single-agent anti-tumor activity in various xenograft models. Efficacy is typically assessed by measuring tumor growth inhibition (TGI) compared to a vehicle-treated control group. In many models, oral administration of this compound leads to dose-dependent tumor growth delay or regression.[14] For example, in an A2780 ovarian cancer xenograft model, oral doses of 30 mg/kg and higher resulted in near-complete inhibition of AKT phosphorylation in the tumor tissue, correlating with anti-tumor activity.[8]

| Model Type | Tumor Type | Dosing Regimen (Oral) | Key Outcome |

| A2780 Xenograft | Ovarian Cancer | 30-100 mg/kg/day | Dose-dependent inhibition of pAKT; tumor growth inhibition.[8] |

| K-Ras Mutant Models | Various | Combination w/ MEK inhibitor | Synergistic anti-tumor activity observed.[14] |

| SKOV-3 / MKN-1 Xenografts | Ovarian / Gastric | Combination w/ HCQ | Significantly enhanced tumor growth inhibition compared to either agent alone.[15] |

Table 2: Representative In Vivo Efficacy of this compound in Solid Tumor Xenograft Models.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Preclinical PK studies in animal models have shown that this compound is rapidly absorbed with good oral bioavailability.[5] These studies are essential for establishing a dosing regimen that maintains plasma and tumor drug concentrations above the level required for target inhibition (as determined by in vitro assays).

| Parameter | Species / Model | Value |

| Tmax (Time to Peak Concentration) | Animal Models | ~1 hour (at 60 mg/kg oral dose)[3][5] |

| pAKT Inhibition | Animal Models | Full inhibition in tumor tissue within 1 hour post-dose (60 mg/kg)[3][5] |

| Brain Penetration | Mouse | Excellent brain-to-plasma ratio, unaffected by efflux transporters[9] |

| Half-life (Clinical) | Human | ~40 hours[4] |

Table 3: Summary of Key Pharmacokinetic and Pharmacodynamic Parameters of this compound.

Experimental Protocol: Murine Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous cell line-derived xenograft (CDX) model.

-

Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NSG or NMRI-nude).[16][17]

-

Cell Preparation & Implantation: Harvest cancer cells from culture. Resuspend a defined number of viable cells (e.g., 1x10⁷ to 5x10⁶) in 100-200 µL of a sterile matrix solution (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the right flank of each mouse.[17][18]

-

Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor dimensions 2-3 times per week using digital calipers once tumors are palpable.[16] Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).[17]

-

Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment cohorts (e.g., n=8-10 mice per group) with similar mean tumor volumes.[16]

-

Drug Administration: Prepare this compound in an appropriate vehicle. Administer the drug orally (e.g., via gavage) once daily at the desired dose levels (e.g., 30, 60 mg/kg). The control group receives the vehicle only.[8]

-

Efficacy & Tolerability Assessment: Continue daily dosing for a specified period (e.g., 21-28 days). Monitor tumor volumes and mouse body weights 2-3 times weekly as a measure of efficacy and general toxicity, respectively.

-

Endpoint & PD Analysis: The study may be terminated when tumors in the control group reach a maximum size limit. At termination, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for pAKT) to confirm target engagement in vivo.[8]

Conclusion

The preclinical evaluation of this compound has consistently demonstrated its potent activity as a pan-class I PI3K inhibitor. In vitro studies establish its ability to inhibit proliferation and downstream PI3K signaling in a wide array of solid tumor cell lines. These findings are supported by in vivo xenograft studies, which show significant, dose-dependent anti-tumor efficacy and robust target modulation in tumor tissue. Furthermore, its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, makes it a compelling candidate for clinical development.[5][9] The preclinical data have provided a strong rationale for combining this compound with other anticancer agents, such as chemotherapy and other targeted therapies, to enhance efficacy and overcome potential resistance mechanisms. This comprehensive body of preclinical work has been instrumental in guiding the ongoing clinical investigation of this compound in patients with advanced solid tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. texaschildrens.org [texaschildrens.org]

- 11. 4.4. Cell Viability Assay [bio-protocol.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Hydroxychloroquine synergizes with the PI3K inhibitor BKM120 to exhibit antitumor efficacy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Buparlisib's Impact on Tumor Cell Proliferation and Survival: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buparlisib (BKM120) is an orally bioavailable small molecule inhibitor that targets the class I phosphatidylinositol 3-kinase (PI3K) family of lipid kinases.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3][4] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][5] this compound competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), thereby inhibiting their kinase activity.[2][6] This guide provides a comprehensive technical overview of the effects of this compound on tumor cell proliferation and survival, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

This compound exerts its anti-tumor effects by potently and selectively inhibiting the class I PI3K enzymes. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger.[3] The reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT (also known as protein kinase B).[3][4]

The subsequent decrease in AKT phosphorylation and activation has profound consequences on cellular function. Activated AKT normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and regulating the expression of Bcl-2 family members.[4][7] Furthermore, AKT activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master regulator of protein synthesis and cell growth, through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC1/2).[3][7] By inhibiting this cascade, this compound effectively curtails the pro-proliferative and pro-survival signals that are aberrantly activated in many cancer cells.

Effects on Tumor Cell Proliferation

This compound has been demonstrated to inhibit the proliferation of a broad range of cancer cell lines in vitro. This anti-proliferative effect is primarily mediated through the induction of cell cycle arrest. The specific phase of cell cycle arrest can vary depending on the cancer cell type. For instance, studies have shown that this compound can induce G1 arrest in some cell lines, while in others, it leads to a G2/M phase block.[2] This cell cycle arrest prevents tumor cells from progressing through the necessary checkpoints for division, thereby halting their proliferation.

Quantitative Data: Inhibition of Cell Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 | Glioblastoma | 1.17 | [8] |

| P3 | Glioblastoma | 0.84 | [8] |

| PCNSL patient-derived | CNS Lymphoma | 0.1 - 0.5 (EC50) | [9] |

| ARP-1 | Multiple Myeloma | 1 - 10 | [6] |

| ARK | Multiple Myeloma | 1 - 10 | [6] |

| MM.1R | Multiple Myeloma | 1 - 10 | [6] |

| MM.1S | Multiple Myeloma | < 1 | [6] |

| U266 | Multiple Myeloma | 10 - 100 | [6] |

| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | [6] |

| Various (Median of 44 cell lines) | Various Solid Tumors | 1.2 | [10] |

Effects on Tumor Cell Survival

In addition to inhibiting proliferation, this compound actively promotes tumor cell death through the induction of apoptosis. By blocking the pro-survival signals of the PI3K/AKT pathway, this compound shifts the cellular balance towards apoptosis.[2] This is often characterized by the activation of caspases, key executioner proteins in the apoptotic cascade, and the cleavage of downstream substrates such as poly(ADP-ribose) polymerase (PARP).[6]

Quantitative Data: Induction of Apoptosis

The following table presents quantitative data on the induction of apoptosis by this compound in cancer cells.

| Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (Treated vs. Control) | Reference |

| NCI-H460 | In vivo xenograft | 40.76% ± 1.26% vs. 26.54% ± 1.90% | [11] |

| NCI-H460 (TUNEL assay) | In vivo xenograft | 76.8% ± 16.4% vs. 17.5% ± 12.9% | [11] |

Signaling Pathway and Experimental Workflow Visualizations

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits PI3K, blocking downstream AKT and mTORC1 signaling to reduce proliferation and survival.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for evaluating this compound's in vitro effects on cancer cells.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the proliferation assay.[12][13]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

-

Washing: Wash the cells once with cold PBS.[13]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[12][13][15][16]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][16]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13][16]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Treat cells with this compound as previously described.[14][17][18]

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[14][17][18][19]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[14][17][19]

-

PI Staining: Add Propidium Iodide staining solution and incubate in the dark at room temperature for at least 30 minutes.[14][17][18][19]

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][17][19]

Western Blot Analysis for p-AKT and Total AKT

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20][21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[21]

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.[20][21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][22]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[23]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473) and total AKT overnight at 4°C with gentle shaking. Dilute antibodies in blocking buffer as per manufacturer's recommendations.[23]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.[23]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Conclusion

This compound is a potent pan-class I PI3K inhibitor that effectively reduces tumor cell proliferation and survival by targeting the PI3K/AKT/mTOR signaling pathway. Its mechanism of action involves the induction of cell cycle arrest and apoptosis across a variety of cancer types. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of PI3K inhibition in oncology. While this compound has shown promise, ongoing research continues to explore its efficacy in combination with other targeted therapies to overcome resistance and improve patient outcomes.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. bio-rad.com [bio-rad.com]

- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 22. bu.edu [bu.edu]

- 23. ccrod.cancer.gov [ccrod.cancer.gov]

The Role of the PI3K Pathway in Buparlisib's Anticancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for anticancer drug development. Buparlisib (BKM120), a potent oral pan-class I PI3K inhibitor, has been extensively investigated for its therapeutic potential in oncology. This technical guide provides an in-depth overview of the pivotal role of the PI3K pathway in mediating the anticancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

This compound competitively binds to the ATP-binding pocket of the four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), thereby inhibiting their kinase activity.[1][2] This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[3] By attenuating the PI3K/AKT/mTOR signaling axis, this compound exerts its anticancer effects through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[1][4]

The PI3K Signaling Pathway and this compound's Mechanism of Action

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines. This leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a wide array of downstream substrates, leading to:

-

Increased Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic factors like NF-κB.

-

Enhanced Cell Proliferation and Growth: Via the activation of the mTORC1 complex, which in turn promotes protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

Cell Cycle Progression: By modulating the levels and activity of cell cycle regulators such as cyclins and cyclin-dependent kinase inhibitors (CDKIs).

This compound, by inhibiting all class I PI3K isoforms, effectively shuts down these downstream signaling events, leading to the suppression of tumor growth and survival.[3][5]

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across a panel of cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

| Cell Line | Cancer Type | PI3K Isoform (p110) IC50 (nM) | Reference(s) |

| p110α | - | 52 | |

| p110β | - | 166 | |

| p110δ | - | 116 | |

| p110γ | - | 262 | |

| MM.1S | Multiple Myeloma | <1000 | |

| ARP-1 | Multiple Myeloma | 1000 - 10000 | |

| ARK | Multiple Myeloma | 1000 - 10000 | |

| MM.1R | Multiple Myeloma | 1000 - 10000 | |

| U266 | Multiple Myeloma | 10000 - 100000 | |

| A204 | Rhabdomyosarcoma | ~560 | [3] |

| Various Sarcomas | Ewing Sarcoma, Osteosarcoma, Rhabdomyosarcoma | 560 - 1900 | [3] |

| Glioma Cell Lines | Glioma | 1000 - 2000 | [5] |

Preclinical In Vivo Efficacy

Xenograft models are instrumental in evaluating the antitumor activity of novel therapeutic agents in a living organism. The table below presents data on the in vivo efficacy of this compound in various cancer xenograft models.

| Cancer Type | Xenograft Model | This compound Dose | Outcome | Reference(s) |

| Glioma | U87MG | 30 and 60 mg/kg | Antitumor activity | [5] |

| Ovarian Cancer | A2780 | 30, 60, or 100 mg/kg | Complete inhibition of pAktser473 | [5] |

| Multiple Myeloma | ARP1 SCID mouse model | 5 µM/kg/day | Significantly reduced tumor volume and prolonged survival | [5] |

Clinical Efficacy

Clinical trials have evaluated the safety and efficacy of this compound as a monotherapy and in combination with other agents in patients with advanced solid tumors.

| Trial Phase | Cancer Type | Treatment | Key Efficacy Results | Reference(s) |

| Phase I | Advanced Solid Tumors | This compound Monotherapy | 6 patients had stable disease | |

| Phase I | Advanced Solid Tumors | This compound Monotherapy | 1 unconfirmed partial response | |

| Phase I | ER+ Metastatic Breast Cancer | This compound + Fulvestrant | Clinical Benefit Rate: 58.6% | [6] |

| Phase II (BELLE-2) | HR+/HER2- Advanced Breast Cancer | This compound + Fulvestrant | Prolonged Progression-Free Survival (PFS) | [6] |

Experimental Protocols

Western Blotting for PI3K Pathway Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it is crucial for assessing the phosphorylation status of key PI3K pathway components.

Caption: A typical workflow for Western blot analysis of PI3K pathway proteins.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6K) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After cell attachment, treat with a serial dilution of this compound. Include untreated and vehicle-treated wells as controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion and Future Directions

This compound's mechanism of action is intrinsically linked to its potent inhibition of the PI3K signaling pathway. By targeting all class I PI3K isoforms, it effectively disrupts the downstream signaling cascade that is crucial for the survival and proliferation of cancer cells. The preclinical and clinical data presented in this guide underscore the therapeutic potential of this compound, particularly in tumors with a hyperactivated PI3K pathway.

Despite its promise, challenges such as acquired resistance and a narrow therapeutic window have been observed.[1] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy. Furthermore, rational combination strategies with other targeted agents or chemotherapies may help to overcome resistance and enhance the antitumor efficacy of this compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing our understanding of PI3K pathway inhibitors and their role in cancer therapy.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. researchgate.net [researchgate.net]

- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]